Lignosulfonic acid, sodium salt

Description

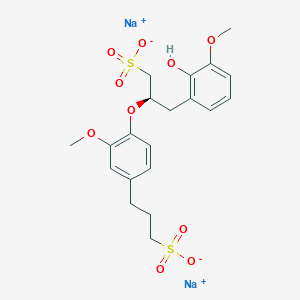

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10S2.2Na/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEXUEFDPVHGHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lignosulfonic acid, sodium salt is a light tan powder. (NTP, 1992), Tan solid; [HSDB] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Sodium ligninsulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), SEE LIGNIN SULFONATE. MOLECULAR WEIGHTS RANGE FROM 1000-20,000; NO PRONOUNCED ODOR; NONHYGROSCOPIC; NO DEFINITE MP; DECOMPOSE ABOVE 200 °C; SPECIFIC GRAVITY ABOUT 1.5; FORMS COLLOIDAL SOLN OR DISPERSIONS IN WATER; LIGHT TAN TO DARK-BROWN POWDER; PRACTICALLY INSOL IN ALL ORG SOLVENTS /LIGNIN SULFONATE/ | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hawley, G.G. The Condensed Chemical Dictionary. 10th ed. New York: Van Nostrand Reinhold Co., 1981., p. 944 | |

| Record name | SODIUM LIGNINSULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

tan, free-flowing spray-dried powder | |

CAS No. |

8061-51-6 | |

| Record name | LIGNOSULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lignosulfonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LIGNINSULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight Distribution of Lignosulfonic Acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, sodium salt, commonly referred to as sodium lignosulfonate, is a complex and polydisperse anionic polymer derived from lignin (B12514952) during the sulfite (B76179) pulping of wood.[1][2] Its molecular structure consists of a backbone of phenylpropane units that are irregularly cross-linked.[1] The presence of sulfonic acid groups, introduced during the sulfonation process, renders it water-soluble and imparts surface-active properties.[1][3] These properties make sodium lignosulfonate a versatile material with a wide range of industrial applications, including as a dispersant, binder, and emulsifier.[1][3][4]

The performance of sodium lignosulfonate in these applications is critically dependent on its molecular weight and molecular weight distribution.[4][5][6] This technical guide provides a comprehensive overview of the molecular weight distribution of sodium lignosulfonate, detailing the analytical techniques used for its characterization, presenting key quantitative data, and outlining experimental protocols.

Molecular Weight and Polydispersity

Sodium lignosulfonate does not have a single, uniform molecular weight but rather exists as a mixture of polymers with a wide range of molecular sizes.[1] This heterogeneity is described by its molecular weight distribution, which is often characterized by several key parameters:

-

Weight-average molecular weight (Mw): This is the average molecular weight calculated by considering the weight of each polymer chain.

-

Number-average molecular weight (Mn): This is the average molecular weight calculated by considering the number of polymer chains.

-

Polydispersity Index (PDI): This is the ratio of Mw to Mn (Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution.

The molecular weight of sodium lignosulfonate can vary significantly depending on the wood source (hardwood vs. softwood) and the specifics of the pulping and modification processes.[7] Generally, softwood lignosulfonates tend to have higher molecular weights than those derived from hardwood.[7]

Quantitative Data on Molecular Weight Distribution

The following tables summarize quantitative data on the molecular weight distribution of sodium lignosulfonate from various studies.

Table 1: Molecular Weight of Unfractionated and Fractionated Sodium Lignosulfonate

| Sample Description | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Unfractionated Sodium Lignosulfonate | 43,500 | - | 13.2 | [8] |

| Fraction 1 (< 5 kDa) | 2,200 | - | 1.7 | [8] |

| Fraction 2 (5-10 kDa) | 7,800 | - | 2.1 | [8] |

| Fraction 3 (10-30 kDa) | 17,000 | - | 2.8 | [8] |

| Fraction 4 (30-100 kDa) | 36,000 | - | 4.5 | [8] |

| Fraction 5 (100-300 kDa) | 78,000 | - | 12.2 | [8] |

| Fraction 1 (< 5000) | 2,100 | 1,170 | 1.79 | [9] |

| Fraction 2 (5000-10000) | 8,900 | 4,280 | 2.08 | [9] |

| Fraction 3 (10000-50000) | 17,400 | 9,160 | 1.90 | [9] |

| Fraction 4 (> 50000) | 61,200 | 34,770 | 1.76 | [9] |

| Softwood Lignosulfonates | 36,000 - 61,000 | - | - | [7] |

| Hardwood Lignosulfonates | 5,700 - 12,000 | - | - | [7] |

Table 2: Influence of Depolymerization on Molecular Weight

| Treatment | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| Untreated Lignosulfonate | 90,000 | - | [6] |

| Alkaline Oxidative Treatment | 3,500 - 30,000 | - | [6] |

| Solvothermal Fragmentation (MeOH/H₂O, 250 °C) | 2,994 | 5.3 | [10][11] |

| Catalytic SHF (MeOH/H₂O, 250 °C) | 433 | 1.2 | [11] |

Experimental Protocols for Molecular Weight Determination

The primary techniques for determining the molecular weight distribution of sodium lignosulfonate are Size-Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC).[12][13][14] These methods separate molecules based on their hydrodynamic volume in solution.

Experimental Workflow: Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Caption: Workflow for determining molecular weight distribution of sodium lignosulfonate using SEC/GPC.

Detailed Protocol for Size-Exclusion Chromatography (SEC)

This protocol is a generalized procedure based on common practices reported in the literature.[7][14]

1. Materials and Reagents:

-

Sodium lignosulfonate sample

-

Mobile Phase: 0.1 M Sodium Nitrate (NaNO₃) solution is commonly used to minimize non-size-exclusive effects.[13] Other mobile phases may include aqueous phosphate (B84403) buffers.[14]

-

Calibration Standards: Polysaccharide standards such as pullulan or dextran (B179266) with known molecular weights.

-

High-performance liquid chromatography (HPLC) grade water.

-

Syringe filters (e.g., 0.45 µm).

2. Instrumentation:

-

A liquid chromatography system equipped with a pump, autosampler, and column oven.

-

SEC columns suitable for aqueous mobile phases and the expected molecular weight range of the lignosulfonate.

-

Detectors: A UV-Vis detector (set at a wavelength where lignin absorbs, e.g., 280 nm) and a refractive index (RI) detector are often used in series.[14] A multi-angle laser light scattering (MALLS) detector can provide absolute molecular weight determination without the need for column calibration.[7][14]

3. Procedure:

-

Mobile Phase Preparation: Prepare the 0.1 M NaNO₃ solution using HPLC grade water. Degas the mobile phase before use.

-

Sample Preparation: Dissolve a known concentration of the sodium lignosulfonate sample in the mobile phase. The concentration is typically in the range of 1-5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Calibration: Prepare a series of solutions of the calibration standards in the mobile phase. Inject each standard and record the elution volume. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

Analysis: Equilibrate the SEC system with the mobile phase until a stable baseline is achieved. Inject the prepared sodium lignosulfonate sample.

-

Data Acquisition: Record the chromatogram from the detector(s).

4. Data Analysis:

-

Using the calibration curve, determine the molecular weight at each point of the sample's chromatogram.

-

Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) using the appropriate formulas.

Fractionation by Ultrafiltration

To obtain sodium lignosulfonate fractions with narrower molecular weight distributions, ultrafiltration is a commonly employed technique.[8][9] This method uses membranes with specific molecular weight cut-offs (MWCO) to separate the polymer into different size fractions.

Logical Workflow for Fractionation by Ultrafiltration

Caption: A simplified workflow for the two-step ultrafiltration of sodium lignosulfonate.

Conclusion

The molecular weight distribution is a fundamental characteristic of sodium lignosulfonate that dictates its functional properties and suitability for various applications. Understanding and controlling this distribution is crucial for optimizing its performance. This guide has provided an overview of the key parameters, summarized relevant quantitative data, and detailed the experimental protocols for the characterization of the molecular weight distribution of sodium lignosulfonate. The presented information serves as a valuable resource for researchers, scientists, and drug development professionals working with this complex and versatile biopolymer.

References

- 1. chinalignin.com [chinalignin.com]

- 2. SODIUM LIGNOSULFONATE|CAS No. 8061-51-6|C20H24Na2O10S2 [ligninchina.com]

- 3. borregaard.com [borregaard.com]

- 4. Production and Application of Lignosulfonates and Sulfonated Lignin | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlling the Molecular Weight of Lignosulfonates by an Alkaline Oxidative Treatment at Moderate Temperatures and Atmospheric Pressure: A Size-Exclusion and Reverse-Phase Chromatography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Controlled lignosulfonate depolymerization via solvothermal fragmentation coupled with catalytic hydrogenolysis/hydrogenation in a continuous flow reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Controlled lignosulfonate depolymerization via solvothermal fragmentation coupled with catalytic hydrogenolysis/hydrogenation in a continuous flow rea ... - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01714D [pubs.rsc.org]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Conversion of Industrial Waste to a Valuable Chemical: A Technical Guide to the Synthesis of Sodium Lignosulfonate from Black Liquor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of sodium lignosulfonate (SLS) from black liquor, a major byproduct of the pulp and paper industry. The conversion of this industrial waste into a valuable chemical with wide-ranging applications as a dispersant, flocculant, and surfactant presents a significant opportunity for sustainable chemical manufacturing. This document details the experimental protocols, summarizes key quantitative data, and illustrates the process and chemical pathways involved.

Overview of the Synthesis Process

The synthesis of sodium lignosulfonate from black liquor is a multi-step process that begins with the isolation of lignin (B12514952) from the complex mixture of organic and inorganic compounds in the black liquor. The isolated lignin is then chemically modified through sulfonation to introduce sulfonic acid groups, rendering it water-soluble. The resulting sodium lignosulfonate is then purified and dried to obtain the final product.

A Technical Guide to the Physical and Chemical Properties of Sodium Lignosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lignosulfonate, a sodium salt of lignosulfonic acid, is a complex biopolymer derived from lignin (B12514952), a major constituent of wood.[1] It is a byproduct of the sulfite (B76179) pulping process used in the paper industry.[2] As a versatile and renewable resource, sodium lignosulfonate has garnered significant interest across various industrial sectors. Its unique properties as a dispersant, binder, and emulsifier make it a valuable material in construction, agriculture, and ceramics.[3][4] More recently, its biocompatibility and potential for controlled drug release have brought it to the attention of the pharmaceutical and drug development fields.[5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of sodium lignosulfonate, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and scientists in their work.

Core Physical and Chemical Properties

Sodium lignosulfonate is typically a light to dark brown, free-flowing powder that is readily soluble in water.[1][7] Its chemical properties are stable, allowing for long-term sealed storage without decomposition.[1] The properties of sodium lignosulfonate can vary significantly depending on the wood source (hardwood or softwood), the pulping process, and the degree of purification.[8][9]

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative physical and chemical properties of sodium lignosulfonate based on available technical data.

| Property | Typical Value/Range | Source(s) |

| Appearance | Light brown to dark brown powder | [7] |

| Molecular Formula (representative) | C₂₀H₂₄Na₂O₁₀S₂ | [2][7] |

| Molecular Weight (average) | 534.5 g/mol (representative average) | [7] |

| 1,000 - 50,000 g/mol (range) | [8][10] | |

| Average: 10,000 g/mol | [1] | |

| pH (of solution) | < 7.0 | [3] |

| 4.5 - 7.5 | [2] | |

| 4.0 - 8.0 | [11] | |

| Adjusted to 6-8 for stability in manufacturing | [8] | |

| Bulk Density | 0.5 - 0.6 g/cm³ | [2] |

Table 1: General Physical and Chemical Properties

| Property | Details | Source(s) |

| Water Solubility | Highly soluble in water; can exceed 500 g/L. | [1][2] |

| Organic Solvent Solubility | Generally insoluble in organic solvents. | [10] |

| Thermal Stability | Decomposes at temperatures above 200°C. | [10] |

| Thermogravimetric analysis (TGA) shows degradation typically begins around this temperature. | [11][12][13][14] |

Table 2: Solubility and Thermal Properties

| Property | Typical Value/Range | Source(s) |

| Lignosulfonate Content | 50% - 65% | [2] |

| Sodium Content | 4% - 7% | [2] |

| Moisture Content (powder) | < 10% | [7] |

| Ash Content (as Na₂O) | ~20% - 30% | [7] |

| Degree of Sulfonation | 0.3–0.5 sulfonate groups per lignin monomer unit | [8] |

Table 3: Compositional Properties

Experimental Protocols

Accurate characterization of sodium lignosulfonate is crucial for its application. The following section details a key experimental protocol for determining the degree of sulfonation, a critical parameter influencing its properties.

Determination of the Degree of Sulfonation by UV-Visible Spectrophotometry

The degree of sulfonation, which refers to the millimolar content of sulfonic acid per gram of lignosulfonate, significantly impacts its water solubility, surface activity, and dispersing performance.[15] Traditional methods like elemental analysis and potentiometric titration can be complex and time-consuming.[15] A simpler and more rapid method involves the electrostatic interaction between the anionic lignosulfonate and a cationic surfactant, hexadecyl trimethyl ammonium (B1175870) bromide (CTAB).[15][16]

Principle:

This method is based on the co-precipitation of lignosulfonate with CTAB. The sulfonic acid groups in lignosulfonate are completely ionized at a pH of 5.5, while other functional groups are not.[16] The cationic CTAB molecules interact with the anionic sulfonate groups, causing the lignosulfonate to form aggregates and precipitate out of the solution.[16] By titrating the lignosulfonate solution with a CTAB solution and measuring the absorbance of the supernatant at a specific wavelength (e.g., 280 nm), the point of complete precipitation (minimum absorbance) can be determined. The amount of CTAB used to reach this point is then used to calculate the degree of sulfonation.[16]

Materials and Equipment:

-

Sodium Lignosulfonate sample

-

Hexadecyl trimethyl ammonium bromide (CTAB) solution (e.g., 0.01 mol/L)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 mol/L)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 mol/L)

-

UV-Visible Spectrophotometer

-

pH meter

-

Centrifuge

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Prepare a stock solution of the sodium lignosulfonate sample in deionized water (e.g., 1 g/L).

-

pH Adjustment: Adjust the pH of the lignosulfonate solution to 5.5 using the HCl or NaOH solutions. This ensures the complete ionization of the sulfonic acid groups.[16]

-

Titration:

-

Pipette a known volume of the pH-adjusted lignosulfonate solution into a series of volumetric flasks.

-

Add increasing volumes of the standardized CTAB solution to each flask.

-

Shake the flasks well and allow them to stand for a set period (e.g., 10 minutes) to allow for precipitation.[16]

-

-

Centrifugation: Transfer an aliquot from each flask to a centrifuge tube and centrifuge at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to separate the precipitate.[16]

-

Absorbance Measurement: Carefully take an aliquot of the supernatant from each tube, dilute as necessary, and measure the absorbance at 280 nm using the UV-Visible spectrophotometer.[16]

-

Data Analysis: Plot the absorbance of the supernatant against the volume of CTAB solution added. The volume of CTAB at which the absorbance is at its minimum corresponds to the equivalence point, where the sulfonate groups are completely neutralized.

-

Calculation: The degree of sulfonation (in mmol/g) can be calculated using the following formula:[16]

Degree of Sulfonation = (C_CTAB × V_CTAB) / (C_SL × V_SL)

Where:

-

C_CTAB = Concentration of the CTAB solution (mol/L)

-

V_CTAB = Volume of the CTAB solution at the equivalence point (L)

-

C_SL = Concentration of the sodium lignosulfonate solution (g/L)

-

V_SL = Initial volume of the sodium lignosulfonate solution (L)

-

Mandatory Visualizations

Experimental Workflow for Sulfonation Degree Determination

Caption: Workflow for determining the degree of sulfonation of sodium lignosulfonate.

Applications in Drug Development

While the primary applications of sodium lignosulfonate have been industrial, its properties make it a candidate for investigation in drug development. Its non-toxic and biocompatible nature, coupled with its ability to act as a dispersant and stabilizer, are advantageous.[6][17]

-

Drug Delivery Systems: Modified sodium lignosulfonate hydrogels have shown potential for the controlled release of drugs.[5] These hydrogels can adsorb and encapsulate drug molecules, providing a sustained-release effect.[5]

-

Flocculant in Purification: In pharmaceutical manufacturing, sodium lignosulfonate can be used as a flocculant to aid in the removal of impurities from drug products, thereby improving their quality.[18]

-

Nanoparticle Synthesis: Sodium lignosulfonate has been used in the green synthesis of nanoparticles, which have a wide range of potential biomedical applications due to their enhanced multifunctional properties.[19]

Conclusion

Sodium lignosulfonate is a complex and versatile biopolymer with a range of physical and chemical properties that make it suitable for a growing number of applications. For researchers, scientists, and drug development professionals, a thorough understanding of these properties and the methods used to characterize them is essential. This guide provides a foundational overview of the key characteristics of sodium lignosulfonate, offering quantitative data and a detailed experimental protocol to support further research and development in both established and emerging fields. Its renewable origin and biocompatible nature position it as a material of significant interest for future innovations.

References

- 1. santos.com [santos.com]

- 2. rawsource.com [rawsource.com]

- 3. lignincorp.com [lignincorp.com]

- 4. sakshichemsciences.com [sakshichemsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. lignincorp.com [lignincorp.com]

- 7. lignincorp.com [lignincorp.com]

- 8. Sodium lignosulfonate manufacturing process – GREEN AGROCHEM [greenagrochem.com]

- 9. mdpi.com [mdpi.com]

- 10. chinalignin.com [chinalignin.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Thermally Stable Lignosulfonamides [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN106383120A - Method for measuring sulfonation degree of lignosulfonate - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. What are the applications of sodium lignosulfonate in various industries? | GREEN AGROCHEM-LIGNIN [ligninchina.com]

- 19. Green synthesis of sodium lignosulfonate nanoparticles using chitosan for significantly enhanced multifunctional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Lignosulfonate for Researchers and Drug Development Professionals

An authoritative overview of the chemical identifiers, physicochemical properties, synthesis, and emerging biomedical applications of sodium lignosulfonate, with a focus on its potential in drug delivery and therapeutic interventions.

Core Identifiers and Chemical Identity of Sodium Lignosulfonate

Sodium lignosulfonate is a complex and heterogeneous polymer derived from lignin (B12514952), a major constituent of wood. As a byproduct of the sulfite (B76179) pulping process, its exact chemical structure is variable, depending on the botanical source of the lignin and the specifics of the manufacturing process. However, a range of identifiers are used to chemically define this compound. The most universally recognized identifier is its Chemical Abstracts Service (CAS) number.

Table 1: Key Identifiers for Sodium Lignosulfonate [1]

| Identifier | Value |

| CAS Number | 8061-51-6 |

| Molecular Formula | Variable; often represented as C₂₀H₂₄Na₂O₁₀S₂ |

| Synonyms | Lignosulfonic acid, sodium salt; Sodium lignin sulfonate |

| EC Number | 617-124-1 |

| UNII | XY2KOA860T |

The molecular structure of sodium lignosulfonate is characterized by a backbone of phenylpropane units, which are variably substituted with sulfonate groups. These sulfonate groups are introduced during the sulfite pulping process and are responsible for the water solubility of the polymer. The presence of these anionic groups allows sodium lignosulfonate to function as a polyelectrolyte in aqueous solutions.[2][3]

Physicochemical and Toxicological Properties

Sodium lignosulfonate is a free-flowing, brown powder with a slight odor. Its physicochemical properties are a direct consequence of its complex polymeric structure.

Table 2: Summary of Physicochemical Properties of Sodium Lignosulfonate

| Property | Value/Description |

| Appearance | Brown to dark brown powder |

| Solubility | Highly soluble in water; insoluble in most organic solvents |

| Molecular Weight | Highly variable, typically ranging from 1,000 to 50,000 g/mol |

| pH (in solution) | Typically in the range of 4.0 to 7.0 |

| Thermal Stability | Decomposes at temperatures above 200°C |

From a toxicological perspective, sodium lignosulfonate is generally considered to have low toxicity. This has been established through various animal studies.

Table 3: Toxicological Data for Sodium Lignosulfonate

| Endpoint | Value | Species |

| Acute Oral Toxicity (LD50) | > 5,000 mg/kg | Rat |

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat |

Synthesis and Characterization: Experimental Protocols

The synthesis of sodium lignosulfonate and its derivatives involves the chemical modification of lignin, a readily available industrial byproduct. The following section details common experimental protocols for its preparation and characterization.

General Synthesis of Sodium Lignosulfonate from Lignin

This protocol describes a typical laboratory-scale sulfonation of lignin to produce sodium lignosulfonate.

Experimental Protocol:

-

Dissolution: Dissolve 10 grams of industrial alkali lignin in 100 mL of a 1 mol/L sodium hydroxide (B78521) solution.

-

Stirring: Stir the solution at room temperature for 1 hour to ensure complete dissolution.

-

Heating and Formaldehyde (B43269) Addition: Heat the solution to 75°C and add a formaldehyde solution.

-

Sulfonation: After 1 hour, raise the temperature to 95°C and add a 20-40% (w/w) solution of sodium sulfite. Maintain the reaction at this temperature for 4 hours.

-

Purification: The resulting sodium lignosulfonate solution can be purified through methods such as ultrafiltration to remove unreacted reagents and smaller molecules.

-

Drying: The purified solution is then typically spray-dried or freeze-dried to obtain a powdered final product.

Characterization Methods

A variety of analytical techniques are employed to characterize the structure and properties of sodium lignosulfonate.

Table 4: Common Analytical Techniques for Sodium Lignosulfonate Characterization

| Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (sulfonate, hydroxyl, carbonyl). |

| Scanning Electron Microscopy (SEM) | Analysis of surface morphology and particle size. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature and other thermal events. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer backbone and substituent groups. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution. |

Applications in Drug Development and Research

The unique properties of sodium lignosulfonate, including its biocompatibility, biodegradability, and polyanionic nature, have led to its exploration in various biomedical applications, particularly in drug delivery.

Drug Delivery Systems

Sodium lignosulfonate can be formulated into nanoparticles and hydrogels to serve as carriers for therapeutic agents. These systems can offer controlled release and improved stability of the encapsulated drugs.

In Vitro Drug Release from a Sodium Lignosulfonate Hydrogel:

An experimental workflow to evaluate the in vitro release of a model drug from a sodium lignosulfonate-based hydrogel is outlined below. This process is crucial for assessing the potential of the hydrogel as a controlled-release drug delivery system.

Caption: Workflow for in vitro drug release studies from a sodium lignosulfonate hydrogel.

Cellular Uptake of Sodium Lignosulfonate Nanoparticles

For drug delivery applications, understanding how cells internalize the carrier is fundamental. The following workflow outlines a typical experiment to assess the cellular uptake of sodium lignosulfonate nanoparticles.

Caption: Experimental workflow for assessing the cellular uptake of sodium lignosulfonate nanoparticles.

Molecular Mechanisms and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms through which sodium lignosulfonate exerts its biological effects. Of particular interest to drug development professionals is its emerging role as an anti-inflammatory and antioxidant agent.

Inhibition of the NF-κB Signaling Pathway

Studies have shown that sodium lignosulfonate can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition is a key target for many anti-inflammatory drugs. The activation of this pathway by stimuli such as tumor necrosis factor-alpha (TNFα) leads to the transcription of pro-inflammatory genes. Sodium lignosulfonate has been demonstrated to suppress this TNFα-induced activation in HEK-293 cells.[4]

Caption: Proposed mechanism of sodium lignosulfonate in inhibiting the NF-κB signaling pathway.

Preclinical Evaluation

The translation of sodium lignosulfonate-based therapies from the laboratory to clinical use requires rigorous preclinical evaluation in animal models. These studies are essential for assessing the efficacy, biodistribution, and safety of the drug delivery system.

In Vivo Efficacy in a Mouse Model of Diabetic Nephropathy

A study investigating a composite of chitosan, sodium lignosulfonate, and gold nanoparticles demonstrated nephroprotective properties in a streptozotocin-induced diabetic mouse model. The administration of the nanocomposite led to a significant decrease in blood glucose concentration, comparable to the standard drug glibenclamide.

Experimental Protocol Outline for an In Vivo Study:

-

Animal Model: Induce diabetes in male mice via intraperitoneal injection of streptozotocin (B1681764) (STZ).

-

Grouping: Divide the mice into several groups: control, untreated diabetic, positive control (e.g., glibenclamide), and experimental (treated with the sodium lignosulfonate formulation).

-

Treatment: Administer the respective treatments orally or via injection for a specified period (e.g., 20 days).

-

Monitoring: Monitor key parameters such as blood glucose levels, body weight, and kidney weight and volume throughout the study.

-

Histopathological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the kidneys to assess any pathological changes.

-

Data Analysis: Statistically analyze the data to determine the efficacy of the treatment.

Conclusion

Sodium lignosulfonate, a readily available and cost-effective polymer, is emerging as a promising biomaterial for applications in drug development. Its favorable biocompatibility, coupled with its unique physicochemical properties, makes it an attractive candidate for the design of novel drug delivery systems. Furthermore, its demonstrated anti-inflammatory and antioxidant activities suggest that it may also possess intrinsic therapeutic value. Further research into its molecular mechanisms of action and comprehensive preclinical evaluation will be crucial in fully realizing its potential in the pharmaceutical and biomedical fields.

References

Lignosulfonic Acid, Sodium Salt: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lignosulfonic acid, sodium salt (sodium lignosulfonate) in a range of solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this versatile biopolymer. The information presented herein is compiled from various scientific sources and is structured to provide clear, actionable insights.

Quantitative Solubility Data

The solubility of sodium lignosulfonate is a critical parameter for its application in various formulations. While it is widely recognized for its high aqueous solubility, its behavior in organic solvents is more nuanced and depends on factors such as the solvent's polarity and hydrogen bonding capacity. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of Lignosulfonic Acid, Sodium Salt in Water and Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | > 500 g/L[1] | 20 | Virtually unlimited solubility has been reported[2][3]. |

| Ethylene Glycol | C₂H₆O₂ | Good Solubility[2][3][4] | Not Specified | Considered a good solvent for lignosulfonates. |

| Propylene (B89431) Glycol | C₃H₈O₂ | Good Solubility[2][3][4] | Not Specified | Another suitable glycol-based solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good Solubility[2][3][4] | Not Specified | A versatile solvent for a wide array of organic materials, including lignosulfonates. |

| Methanol | CH₃OH | Limited Solubility[2][3][4] | Not Specified | Solubility is restricted. |

| Dimethylformamide (DMF) | C₃H₇NO | Limited Solubility[2][3][4] | Not Specified | Exhibits limited capacity to dissolve sodium lignosulfonate. |

| Cyclohexylamine | C₆H₁₃N | Limited Solubility[2][3] | Not Specified | Poor solubility reported. |

| Acetic Acid | C₂H₄O₂ | Limited Solubility[2][3] | Not Specified | Poor solubility reported. |

| Dioxane-Water Blends | C₄H₈O₂ / H₂O | Good Solubility (>20% water)[2][4] | Not Specified | Requires a significant water fraction for effective dissolution. |

| Methanol-Water Blends | CH₃OH / H₂O | Good Solubility (>20% water)[2][4] | Not Specified | Water content is crucial for achieving good solubility. |

Note: The term "Good Solubility" indicates that the solvent is effective at dissolving sodium lignosulfonate, though specific quantitative values are not consistently available in the literature. "Limited Solubility" suggests that the substance does not readily dissolve. The solubility of sodium lignosulfonate can also be influenced by its molecular weight, with higher molecular weight variants sometimes exhibiting lower solubility[5].

Effect of pH on Aqueous Solubility

The pH of the aqueous solution plays a significant role in the solubility and aggregation behavior of sodium lignosulfonate.

Table 2: Influence of pH on the Aqueous Solubility of Lignosulfonic Acid, Sodium Salt

| pH Range | Solubility Behavior | Reference |

| < 2 | Potential for decreased solubility due to protonation of sulfonate groups. | [6] |

| 2 - 12 | Generally high and stable solubility. | [6] |

| > 12 | Solubility remains high, but there is a risk of degradation. | [6] |

Experimental Protocols

This section outlines detailed methodologies for determining the solubility of lignosulfonic acid, sodium salt.

Protocol for Determining Solubility by Gravimetric Analysis

This protocol provides a quantitative measure of solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of dried sodium lignosulfonate powder to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A horizontal rolling motion or a magnetic stirrer can be used for agitation[7].

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed for at least 24 hours to allow undissolved particles to settle.

-

Carefully decant a known volume of the supernatant. For more precise separation, centrifugation followed by filtration through a pre-weighed, fine-pore filter is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Place the decanted liquid into a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of sodium lignosulfonate) until a constant weight of the dried residue is achieved.

-

The weight of the dried residue corresponds to the amount of sodium lignosulfonate dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dried residue (g)) / (Volume of supernatant (L))

-

Protocol for Determining Solubility using UV-Vis Spectrophotometry

This method is suitable for rapid and sensitive quantification, especially for colored substances like sodium lignosulfonate.

-

Preparation of a Standard Curve:

-

Prepare a series of standard solutions of sodium lignosulfonate in the solvent of interest with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for sodium lignosulfonate (typically around 280 nm) using a UV-Vis spectrophotometer[8].

-

Plot a graph of absorbance versus concentration to create a standard curve. The relationship should be linear within a certain concentration range (Beer-Lambert Law).

-

-

Preparation of Saturated Solution and Dilution:

-

Prepare a saturated solution as described in the gravimetric protocol (Section 3.1, Step 1).

-

After allowing the undissolved solid to settle, carefully withdraw a small, known volume of the supernatant.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the standard curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted supernatant at λmax.

-

Use the standard curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

-

Visualization of Experimental Workflow

Workflow for Determining Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) are a valuable tool for predicting the solubility of a polymer in different solvents. The determination of these parameters involves a systematic experimental workflow.

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

This diagram illustrates the key steps involved in determining the Hansen Solubility Parameters for a polymer like sodium lignosulfonate. The process begins with the selection of a variety of solvents with known HSPs. The polymer is then mixed with each solvent, and its solubility is qualitatively assessed. This data is then processed using specialized software to calculate the HSPs of the polymer.

References

- 1. kinampark.com [kinampark.com]

- 2. Physicochemical Properties of Lignosulfonates - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Ultraviolet Spectrophotometry of Lignin Revisited: Exploring Solvents with Low Harmfulness, Lignin Purity, Hansen Solubility Parameter, and Determination of Phenolic Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Biopolymer: An In-depth Technical Guide to the Origin and Production of Sodium Lignosulfonate from Wood Pulp

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin and production of sodium lignosulfonate, a complex biopolymer derived from wood pulp. It details the fundamental chemical transformations, manufacturing processes, and analytical techniques essential for its characterization. This document is intended to serve as a valuable resource for professionals in research and development who seek a deeper understanding of this versatile material.

Introduction: From Wood to a Water-Soluble Polymer

Sodium lignosulfonate is an anionic polyelectrolyte that originates from lignin (B12514952), the second most abundant terrestrial polymer after cellulose (B213188).[1] Lignin, a complex, amorphous polymer composed of phenylpropane units, provides structural integrity to plant cell walls.[2] The industrial production of sodium lignosulfonate is intrinsically linked to the sulfite (B76179) pulping process in the paper and pulp industry, where lignin is chemically modified and separated from cellulose fibers.[3][4] This process transforms the water-insoluble native lignin into a highly water-soluble polymer with a wide range of industrial applications, including as a dispersant, binder, and emulsifier.[5]

The Sulfite Pulping Process: The Birthplace of Lignosulfonates

The conversion of native lignin in wood to sodium lignosulfonate is primarily achieved through the sulfite pulping process.[6] This process involves cooking wood chips, typically from softwood species like pine or spruce, in an aqueous solution of sulfurous acid and a sulfite or bisulfite salt.[4][6]

The core chemical reaction is sulfonation , where sulfonic acid groups (-SO₃H) are introduced into the lignin structure, primarily at the α-carbon of the phenylpropane side chains.[1] This reaction cleaves the ether bonds that link the lignin constituents, breaking down the complex polymer and rendering it soluble in the cooking liquor.[1]

The spent sulfite liquor (SSL), a dark, viscous liquid, is the primary source of lignosulfonates.[4] It contains 50-60% of the dry solids as lignosulfonates, along with hemicelluloses, sugars, and other organic compounds.[4]

Process Parameters

The operational conditions of the sulfite pulping process are critical in determining the properties of the resulting lignosulfonates. Key parameters are summarized in the table below.

| Parameter | Typical Range | Unit | Source(s) |

| Wood Source | Softwood (e.g., pine, spruce), Hardwood (e.g., eucalyptus) | - | [3] |

| Lignin Content in Wood | 20 - 30 | % | [3] |

| Cooking Temperature | 130 - 160 | °C | [4] |

| Cooking Pressure | 5 - 7 | bar | [3] |

| Cooking Duration | 4 - 14 | hours | [4] |

| pH of Cooking Liquor | 1.5 - 5 | - | [4] |

From Spent Liquor to Purified Product: The Production Workflow

The transformation of the spent sulfite liquor into a usable sodium lignosulfonate product involves several key stages, as illustrated in the workflow diagram below.

Caption: Production Workflow of Sodium Lignosulfonate.

Neutralization

The acidic spent sulfite liquor, containing lignosulfonic acid, is neutralized with a sodium base, typically sodium hydroxide (B78521) (NaOH), to a pH of 6-8.[3] This converts the lignosulfonic acid into its more stable and soluble sodium salt, sodium lignosulfonate.[3]

Chemical Reaction: Lignosulfonic Acid + NaOH → Sodium Lignosulfonate + H₂O[3]

Concentration

The neutralized liquor is then concentrated to increase the solids content, typically to 40-50%, through evaporation.[7] This step is crucial for reducing transportation costs and preparing the product for drying or purification.[7]

Purification (Optional)

For applications requiring higher purity, the concentrated lignosulfonate solution undergoes purification to remove impurities such as sugars, inorganic salts, and low-molecular-weight organic compounds.[5] Common purification methods include:

-

Ultrafiltration: This membrane-based process separates the high-molecular-weight lignosulfonates from smaller impurity molecules.[5]

-

Ion Exchange: This method is used to remove inorganic salts.[5]

Drying

For producing a powdered product, the concentrated and purified sodium lignosulfonate solution is typically spray-dried.[5] This results in a fine, brown powder with a high solids content.[7]

Chemical Structure and Properties

Sodium lignosulfonate is a complex and polydisperse polymer. Its structure consists of phenylpropane units linked by various ether and carbon-carbon bonds. The key functional groups that impart its characteristic properties are the sulfonic acid groups introduced during the pulping process.[8]

Caption: Chemical Transformation of Lignin.

Key Properties and Quantitative Data

The properties of sodium lignosulfonate can vary depending on the wood source and the specific production process parameters. The following table summarizes key quantitative characteristics.

| Property | Typical Value/Range | Unit | Source(s) |

| Molecular Weight | 1,000 - 140,000 | Da | [4] |

| Sulfur Content | 3 - 8 | % by weight | [4] |

| Sulfonation Degree | 0.3 - 0.5 | sulfonate groups per lignin monomer | [3] |

| Solids Content (Liquid) | 40 - 50 | % | [7] |

| Solids Content (Powder) | 92 - 96 | % | [7] |

| pH (Final Product) | 6 - 8 | - | [3] |

| Yield from Wood | 150 - 200 | kg per ton of wood (dry basis) | [7] |

Experimental Protocols for Characterization

A thorough characterization of sodium lignosulfonate is essential for quality control and for tailoring its properties to specific applications. The following sections detail the methodologies for key analytical techniques.

Determination of Lignin Content (Kappa Number)

The Kappa number is an indirect measure of the residual lignin content in pulp. The TAPPI T 236 cm-85 standard is a widely used method.[9]

Principle: The method is based on the oxidation of lignin in the pulp by a standardized potassium permanganate (B83412) solution under specified conditions. The volume of permanganate solution consumed is proportional to the lignin content.[6]

Apparatus:

-

Propeller-type agitator

-

Constant temperature bath

-

Burettes, pipettes, and flasks

Reagents:

-

0.1 N Potassium permanganate (KMnO₄) solution, standardized

-

4 N Sulfuric acid (H₂SO₄)

-

1.0 N Potassium iodide (KI) solution

-

0.2 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized

-

Starch indicator solution

Procedure:

-

A known weight of moisture-free pulp is disintegrated in water.

-

The pulp slurry is transferred to a reaction beaker, and sulfuric acid and potassium permanganate solution are added.

-

The reaction is allowed to proceed for a specified time at a controlled temperature with constant stirring.

-

At the end of the reaction time, the reaction is terminated by adding potassium iodide solution.

-

The liberated iodine is titrated with standardized sodium thiosulfate solution using a starch indicator.

-

A blank titration is performed without the pulp sample.

-

The Kappa number is calculated based on the volume of permanganate consumed by the pulp, corrected to 50% consumption of the added permanganate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in sodium lignosulfonate. The ASTM E168 standard provides general practices for infrared quantitative analysis.[8]

Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the functional groups in the molecules.

Sample Preparation (KBr Pellet Method):

-

Dry the potassium bromide (KBr) powder in an oven at approximately 110°C for at least 2-3 hours to remove moisture.[10]

-

Grind 0.5-2 mg of the sodium lignosulfonate sample with 200-300 mg of dried KBr in an agate mortar until a fine, homogeneous mixture is obtained.[10]

-

Transfer the mixture to a pellet die and apply a pressure of 8-10 tons for a few minutes, preferably under vacuum, to form a transparent pellet.[10]

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is used to determine the molecular weight distribution of sodium lignosulfonate.

Principle: The sample is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

Experimental Conditions:

-

Mobile Phase: An aqueous buffer with a controlled ionic strength is used to minimize electrostatic interactions. A common mobile phase is a 0.1 M sodium nitrate (B79036) (NaNO₃) or sodium chloride (NaCl) solution.[2][11]

-

Columns: Columns packed with hydrophilic materials suitable for aqueous mobile phases are used. Examples include modified silica (B1680970) or polymer-based columns.

-

Calibration: The system is calibrated using standards of known molecular weight, such as polystyrene sulfonates or polyethylene (B3416737) glycols.[12]

-

Detector: A UV detector set at a wavelength where lignin absorbs (e.g., 280 nm) is commonly used. Refractive index (RI) detectors can also be employed.

Procedure:

-

Dissolve the sodium lignosulfonate sample in the mobile phase to a known concentration.

-

Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Inject a known volume of the sample solution into the SEC/GPC system.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Record the detector response as a function of elution volume.

-

Calculate the molecular weight distribution parameters (e.g., weight-average molecular weight, number-average molecular weight, and polydispersity index) by comparing the elution profile of the sample to that of the calibration standards.

Quantitative ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydroxyl Group Analysis

³¹P NMR is a precise method for quantifying the different types of hydroxyl groups (aliphatic, phenolic, and carboxylic) in lignosulfonates.

Principle: The hydroxyl groups in the lignosulfonate sample are derivatized with a phosphorus-containing reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). The resulting phosphitylated hydroxyl groups have distinct signals in the ³¹P NMR spectrum, which can be integrated for quantification against an internal standard.[4][13]

Procedure:

-

Sample Preparation:

-

Dissolve the sodium lignosulfonate sample in a suitable solvent system, which may include deuterated solvents for the NMR lock. A novel solvent system of DMF/DMF-d₇/pyridine has been proposed for better solubility.[14]

-

Add an internal standard (e.g., endo-N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide) and a relaxation agent.[14]

-

-

Derivatization: Add the phosphitylating reagent (TMDP) to the sample solution and allow the reaction to proceed.

-

NMR Data Acquisition:

-

Acquire the ³¹P NMR spectrum using appropriate parameters, including a sufficient relaxation delay to ensure quantitative results.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different types of phosphitylated hydroxyl groups and the internal standard.

-

Calculate the concentration of each type of hydroxyl group based on the integral values and the known concentration of the internal standard.

-

Conclusion

The production of sodium lignosulfonate is a well-established industrial process that valorizes a major byproduct of the pulp and paper industry. A thorough understanding of the sulfite pulping process, the subsequent purification steps, and the analytical techniques for characterization is crucial for controlling the quality and performance of the final product. This guide provides a foundational understanding of these aspects, serving as a valuable resource for researchers and professionals working with this versatile biopolymer. The detailed experimental protocols offer a starting point for the in-depth analysis required in research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. ASTM E168: Standard Practices for General Techniques of Infrared Quantitative Analysis : American Society for Testing and Materials : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 6. redalyc.org [redalyc.org]

- 7. store.astm.org [store.astm.org]

- 8. matestlabs.com [matestlabs.com]

- 9. scribd.com [scribd.com]

- 10. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids | Semantic Scholar [semanticscholar.org]

- 14. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Sodium Lignosulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium lignosulfonate, a complex biopolymer derived from wood pulping processes. Utilizing Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers detailed methodologies and data interpretation for the structural elucidation of this versatile material. The information presented is intended to support researchers and professionals in the fields of materials science, polymer chemistry, and drug development in understanding and applying these analytical techniques to lignosulfonate characterization.

Introduction to Sodium Lignosulfonate

Sodium lignosulfonate is a water-soluble anionic polyelectrolyte, a by-product of the sulfite (B76179) pulping of wood. Its complex, amorphous structure consists of a phenylpropane backbone with sulfonic acid, hydroxyl, methoxyl, and carbonyl functional groups. This intricate structure makes its characterization challenging but essential for its various applications, including as a dispersant, binder, and component in drug delivery systems. Spectroscopic techniques like FTIR and NMR are powerful tools for probing its chemical architecture.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint of the sample.

Experimental Protocol for FTIR Analysis

A common method for analyzing solid samples like sodium lignosulfonate is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Sodium lignosulfonate sample (dried)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer (e.g., SHIMADZU with DRS-8000)[1]

Procedure:

-

Sample Preparation: Dry the sodium lignosulfonate sample to a constant weight, for instance at 60°C, to remove any residual moisture.[1]

-

Grinding: Weigh approximately 0.1 mg of the fine powder of the sodium lignosulfonate sample and 300 mg of KBr.[1] Grind the mixture thoroughly in an agate mortar to ensure a homogenous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the ground powder into a pellet-forming die. Place the die in a hydraulic press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 16 cm⁻¹.[1]

Interpretation of FTIR Spectra

The FTIR spectrum of sodium lignosulfonate exhibits a series of characteristic absorption bands corresponding to its various functional groups. The precise positions of these bands may vary slightly depending on the source of the lignosulfonate and the degree of sulfonation.

Table 1: Characteristic FTIR Peak Assignments for Sodium Lignosulfonate

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3450 - 3340 | O-H stretching in phenolic and aliphatic hydroxyl groups | [2][3] |

| ~2950 - 2850 | C-H stretching in methyl, methylene (B1212753), and methoxy (B1213986) groups | [2][3] |

| ~1635 - 1600 | C=C aromatic skeletal vibrations | [3][4] |

| ~1512 | Aromatic skeletal vibration combined with C-H in-plane deformation | [1][5] |

| ~1450 | Aromatic ring stretching vibrations and SO₃ asymmetric stretching | [1][5] |

| ~1266 | Ar-O stretching | [5] |

| ~1192 | Asymmetric stretching of the sulfonate group (S=O) | [4][5] |

| ~1093 | C-O-C and OH of alcohols | [5] |

| ~1042 - 1033 | Symmetric stretching of the sulfonate group (S-O) | [1][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are valuable for characterizing the different types of protons and carbons in the complex structure of lignosulfonates. Due to solubility issues, solid-state NMR is sometimes employed, or the sample is dissolved in a suitable deuterated solvent like DMSO-d₆ for liquid-state NMR.[3][6]

Experimental Protocol for NMR Analysis

The following provides a general outline for liquid-state NMR analysis.

Materials and Equipment:

-

Sodium lignosulfonate sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker Avance III 500 MHz)[3]

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sodium lignosulfonate sample in a suitable deuterated solvent (e.g., a mixture of fructose (B13574) (30 mg), Hf-LigS catalyst (20 mg), and DES/DMSO-d6 (0.5 mL) was loaded into an NMR tube).[6]

-

Transfer to NMR Tube: Transfer the solution to a clean NMR tube.

-

Spectral Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a solid-state approach might be necessary due to the insolubility of some samples in typical solvents.[3] For solid-state ¹³C NMR, a rotation frequency of 8 kHz might be used, with contact time of 2 ms (B15284909) and 512 scans.[3] Chemical shifts are typically referenced to TMS.[3]

Interpretation of NMR Spectra

The NMR spectra of sodium lignosulfonate are complex due to its polymeric and heterogeneous nature. The signals are often broad, but distinct regions can be assigned to specific structural motifs.

Table 2: Characteristic ¹H NMR Chemical Shift Assignments for Sodium Lignosulfonate

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 6.5 - 8.0 | Aromatic protons | [7] |

| 3.5 - 5.5 | Protons in the side-chain (α, β, γ positions) | [7] |

| 3.0 - 4.0 | Methoxyl group protons (-OCH₃) | [2] |

| 1.0 - 2.0 | Aliphatic protons in side chains | [7] |

Table 3: Characteristic ¹³C NMR Chemical Shift Assignments for Sodium Lignosulfonate

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 160 - 120 | Aromatic carbons | [3] |

| 120 - 100 | Carbons from -CH- groups of alkyl chains | [3] |

| ~60 | Methylene of the sodium methylene sulfonic acid on the aromatic ring | [8] |

| ~56 | Methoxyl group carbons (-OCH₃) | [3] |

Visualizing the Process and Structure

To better understand the characterization workflow and the molecular structure of sodium lignosulfonate, the following diagrams are provided.

Caption: Workflow for Spectroscopic Characterization.

Caption: Generalized Sodium Lignosulfonate Structure.

Conclusion

The spectroscopic characterization of sodium lignosulfonate through FTIR and NMR techniques is fundamental to understanding its complex chemical structure. This guide provides the essential experimental frameworks and data interpretation to aid researchers in their analytical endeavors. A thorough characterization is paramount for the quality control and functional application of sodium lignosulfonate in various industrial and pharmaceutical contexts. The combination of these spectroscopic methods offers a powerful approach to elucidating the structural features that govern the physicochemical properties and performance of this important biopolymer.

References

A Comprehensive Technical Guide on the Thermal Properties and Stability of Lignosulfonic Acid, Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignosulfonic acid, sodium salt, commonly referred to as sodium lignosulfonate, is a versatile and abundant biopolymer derived from the sulfite (B76179) pulping of wood. Its unique chemical structure, characterized by a complex polyphenolic backbone with sulfonate groups, imparts valuable properties making it suitable for a wide range of industrial applications, including as a dispersant, binder, and emulsifier.[1][2] In the pharmaceutical and drug development sectors, understanding the thermal behavior of excipients like sodium lignosulfonate is paramount for ensuring product stability, quality, and safety throughout the manufacturing, storage, and application processes.

This technical guide provides an in-depth analysis of the thermal properties and stability of sodium lignosulfonate. It consolidates key data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details relevant experimental protocols, and presents visual representations of thermal degradation pathways and analytical workflows to aid in research and development.

Thermal Properties of Sodium Lignosulfonate

The thermal stability of sodium lignosulfonate is a critical parameter influencing its processing and end-use applications. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing its behavior upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The thermal decomposition of sodium lignosulfonate is a complex process that occurs in multiple stages.

The decomposition generally begins with the loss of water, followed by the cleavage of sulfonate groups and the breakdown of the lignin (B12514952) macromolecule. The process typically involves the release of water, sulfur dioxide, carbon dioxide, carbon monoxide, and various volatile organic compounds.[3]

The thermal degradation of sodium lignosulfonate (Na-LS) can be summarized in the following key stages[3][4][5]:

-

Initial Weight Loss (below 150°C): This stage is primarily attributed to the evaporation of absorbed water and moisture.[4][5]

-

Decomposition of Sulfonic Acid Groups and Side Chains (200°C - 350°C): This phase involves the cleavage of C-S bonds, leading to the release of sulfur dioxide, and the fragmentation of the aliphatic side chains.[3] The maximum weight loss rate for sodium lignosulfonate is often observed around 238°C.[3]

-

Decomposition of the Aromatic Backbone (above 350°C): At higher temperatures, the more stable aromatic rings of the lignin structure begin to degrade, leading to the formation of char.[3][4]

The final residue at the end of the TGA analysis is typically a significant portion of the initial weight, largely due to the presence of sodium salts and the formation of stable carbonaceous char.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For amorphous polymers like sodium lignosulfonate, DSC is particularly useful for determining the glass transition temperature (Tg).

The glass transition temperature (Tg) is a critical property that signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The reported Tg for sodium lignosulfonate can vary, typically ranging from 90°C to 180°C, depending on factors such as molecular weight, purity, and the specific source of the lignin.[3][6] One study noted a glass transition for sodium lignosulfonate at around 180°C.[3]

Data Presentation

The following tables summarize the key quantitative data on the thermal properties of sodium lignosulfonate based on available literature.

Table 1: Thermogravimetric Analysis (TGA) Data for Sodium Lignosulfonate

| Temperature Range (°C) | Event | Approximate Weight Loss (%) |

| < 150 | Moisture Evaporation | 5 - 10 |

| 200 - 350 | Decomposition of Sulfonate Groups and Side Chains | 20 - 30 |

| > 350 | Decomposition of Aromatic Rings and Char Formation | 10 - 20 |

| Final Residue at 600°C | ~40 - 60 |

Note: These values are approximate and can vary depending on the specific sample and experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Sodium Lignosulfonate

| Thermal Property | Value (°C) |

| Glass Transition Temperature (Tg) | 90 - 180 |

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on standardized experimental protocols. The following sections detail the general methodologies for TGA and DSC analysis of sodium lignosulfonate.

Thermogravimetric Analysis (TGA) Protocol

A general procedure for the TGA of sodium lignosulfonate is as follows:

-

Sample Preparation: A representative sample of sodium lignosulfonate (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).[7]

-